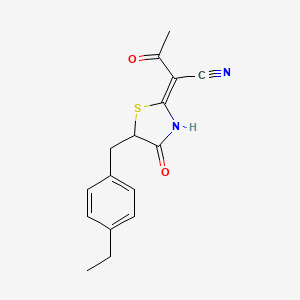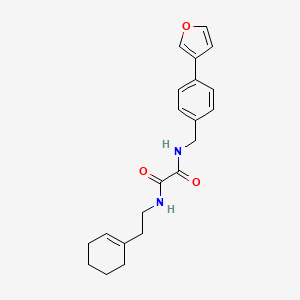
tert-Butyl-5-(Chlormethyl)-1H-indol-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate: is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tert-butyl ester group, a chloromethyl group, and an indole core structure. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Biological Probes: The compound can be used as a precursor for the synthesis of biological probes that target specific proteins or enzymes.
Medicine:
Drug Development: Indole derivatives, including tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate, are explored for their potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry:
Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions. This can be achieved by reacting the indole core with formaldehyde and hydrochloric acid.
Esterification: The final step involves the esterification of the indole derivative with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloromethyl group in tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole core can be oxidized to form various oxidation products, such as indole-2,3-diones.
Reduction Reactions: The compound can undergo reduction reactions to form reduced derivatives, such as indoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azido, thio, or alkoxy derivatives can be formed.
Oxidation Products: Indole-2,3-diones and other oxidized derivatives.
Reduction Products: Indoline derivatives and other reduced forms.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The indole core can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
tert-Butyl 5-(methyl)-1H-indole-1-carboxylate: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness: tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for specific chemical modifications. The combination of the tert-butyl ester and indole core also contributes to its unique chemical and biological properties.
Eigenschaften
IUPAC Name |
tert-butyl 5-(chloromethyl)indole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPDZHHUNZLADW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/new.no-structure.jpg)
![N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2358879.png)



![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2358884.png)



![N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2358888.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2358892.png)
